Cas no 26774-88-9 ((R)-(-)-2-(2,5-Dihydrophenyl)glycine)
(R)-(-)-2-(2,5-Dihydrophenyl)glycine Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
- D-(-)-2-(2,5-Dihydrophenyl)glycine
- (R)-(-)-2-Amino-2-(Cyclohexa-1,4-Dienyl)Acetic Acid
- (R)-(-)-2-(2,5-Dihydrophenyl)glycine
- (R)-(?)-2-(2,5-Dihydrophenyl)glycine
- (R)-alpha-Amino-1,4-cyclohexadiene- 1-acetic acid
- (R)-α-aminocyclohexa-1,4-diene-1-acetic acid
- (R)-α-Amino-1,4-cyclohexadiene-1-acetic acid
- 2,5-DIHYDRO-D-PHENYLGLYCINE
- D-2,5-Dihydrophenylglycin
- D-2,5-DIHYDRO-PHENYLGLYCINE
- D-cyclohexa-1,4-dienylglycine
- D-cyclohexadienylglycine
- DIHYDROPHENYLGLYCINE
- L--Dihydrophenylglycine
- (R)-alpha-Amino-1,4-cyclohexadiene-1-acetic acid
- D-2,5-dihydrophenylglycine
- 451NQ27TG5
- (R)-2-amino-2-(cyclohexa-1,4-dienyl)acetic acid
- 2,5-Dihydrophenylglycine, D-
- (2R)-2-amino-2-cyclohexa-1,4-dienylacetic acid
- (R)-a-aminocyclohexa-1,4-diene-1-acetic acid
- (R)-alpha-Am
- NS00050705
- (alphaR)-alpha-Amino-1,4-cyclohexadiene-1-acetic acid
- W-107154
- Cyclohexa-1,4-dienylglycine, European Pharmacopoeia (EP) Reference Standard
- BRD-K45497328-001-01-3
- A818597
- (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
- d-dihydrophenylglycine
- 1,4-CYCLOHEXADIENE-1-ACETIC ACID, .ALPHA.-AMINO-, (R)-
- Cyclohexa-1,4-dienylglycine
- D2539
- D-1,4-CYCLOHEXADIENYLGLYCINE
- 1,4-CYCLOHEXADIENE-1-ACETIC ACID, .ALPHA.-AMINO-, D-(-)-
- HY-W015563
- EINECS 247-999-1
- CEFRADINE IMPURITY B [EP IMPURITY]
- SCHEMBL11298974
- CHEMBL4091926
- Q27258792
- DTXSID401254854
- AKOS006237844
- AS-12187
- (2R)-Amino(1,4-cyclohexadien-1-yl)acetic acid
- (-)-2,5-Dihydro-D-phenylglycine
- (R)-(-)-2-(2,5-Dihydrophenyl)glycine, 98%
- MFCD00137746
- CS-W016279
- 26774-88-9
- EN300-6491563
- D-(-)-2,5-Dihydrophenylglycine
- UNII-451NQ27TG5
- (2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetic acid
- D-2-(1,4-CYCLOHEXADIENYL)GLYCINE
- (R)-alpha-Aminocyclohexa-1,4-diene-1-acetic acid
- (2R)-amino(cyclohexa-1,4-dienyl)acetic acid
- JBJJTCGQCRGNOL-SSDOTTSWSA-N
- (I+/-R)-I+/--Amino-1,4-cyclohexadiene-1-acetic acid
-
- MDL: MFCD00137746
- Inchi: 1S/C8H11NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m1/s1
- InChI Key: JBJJTCGQCRGNOL-SSDOTTSWSA-N
- SMILES: OC([C@@H](C1=CCC=CC1)N)=O
- BRN: 2091420
Computed Properties
- Exact Mass: 153.07900
- Monoisotopic Mass: 153.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 63.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.1577 (rough estimate)
- Melting Point: 280 °C (dec.) (lit.)
- Boiling Point: 276.1°C (rough estimate)
- Flash Point: 122.8 °C
- Refractive Index: -155 ° (C=1, 1mol/L HCl)
- PSA: 63.32000
- LogP: 1.37500
- Specific Rotation: -154 º (c=1 in H2O)
- Optical Activity: [α]20/D −154°, c = 1 in H2O
- Solubility: Not determined
(R)-(-)-2-(2,5-Dihydrophenyl)glycine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Storage Condition:Store at room temperature
(R)-(-)-2-(2,5-Dihydrophenyl)glycine Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
(R)-(-)-2-(2,5-Dihydrophenyl)glycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R137145-100g |
(R)-(-)-2-(2,5-Dihydrophenyl)glycine |
26774-88-9 | ≥97.0% | 100g |
¥1199.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R137145-25g |
(R)-(-)-2-(2,5-Dihydrophenyl)glycine |
26774-88-9 | ≥97.0% | 25g |
¥369.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R137145-5g |
(R)-(-)-2-(2,5-Dihydrophenyl)glycine |
26774-88-9 | ≥97.0% | 5g |
¥99.90 | 2023-09-01 | |
| Chemenu | CM200874-500g |
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid |
26774-88-9 | 97% | 500g |
$454 | 2021-06-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021848-100g |
(R)-(-)-2-(2,5-Dihydrophenyl)glycine |
26774-88-9 | 97% | 100g |
¥908 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021848-25g |
(R)-(-)-2-(2,5-Dihydrophenyl)glycine |
26774-88-9 | 97% | 25g |
¥260 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021848-5g |
(R)-(-)-2-(2,5-Dihydrophenyl)glycine |
26774-88-9 | 97% | 5g |
¥75 | 2024-05-24 | |
| TRC | D449620-5g |
(R)-(-)-2-(2,5-Dihydrophenyl)glycine |
26774-88-9 | 5g |
$ 58.00 | 2023-09-07 | ||
| TRC | D449620-10g |
(R)-(-)-2-(2,5-Dihydrophenyl)glycine |
26774-88-9 | 10g |
$92.00 | 2023-05-18 | ||
| TRC | D449620-25g |
(R)-(-)-2-(2,5-Dihydrophenyl)glycine |
26774-88-9 | 25g |
$138.00 | 2023-05-18 |
(R)-(-)-2-(2,5-Dihydrophenyl)glycine Suppliers
(R)-(-)-2-(2,5-Dihydrophenyl)glycine Related Literature
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on (R)-(-)-2-(2,5-Dihydrophenyl)glycine
(R)-(-)-2-(2,5-Dihydrophenyl)glycine (CAS No. 26774-88-9)
(R)-(-)-2-(2,5-Dihydrophenyl)glycine (CAS No. 26774-88-9) is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chiral center and a 2,5-dihydrophenyl moiety, which contribute to its potential biological activities and applications.
The chiral nature of (R)-(-)-2-(2,5-Dihydrophenyl)glycine makes it an important molecule for the development of enantiomerically pure drugs. Enantiomeric purity is crucial in pharmaceuticals because different enantiomers of a drug can exhibit distinct pharmacological properties, including efficacy and toxicity. The ability to synthesize and isolate specific enantiomers is therefore essential for optimizing drug performance and safety.
Recent studies have highlighted the potential of (R)-(-)-2-(2,5-Dihydrophenyl)glycine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception.
In addition to its pharmacological activities, (R)-(-)-2-(2,5-Dihydrophenyl)glycine has been explored as a building block for the synthesis of more complex molecules. Its versatile reactivity and functional groups make it an attractive starting material for the development of novel drugs and biologically active compounds. For example, chemists have utilized this compound to synthesize peptidomimetics with enhanced stability and bioavailability.
The synthesis of (R)-(-)-2-(2,5-Dihydrophenyl)glycine typically involves multi-step processes that ensure high enantiomeric purity. One common approach involves the asymmetric hydrogenation of a prochiral substrate followed by selective functionalization steps. Advances in catalytic asymmetric synthesis have significantly improved the efficiency and scalability of these processes, making it feasible to produce this compound on a larger scale for both research and commercial applications.
In the context of drug discovery, (R)-(-)-2-(2,5-Dihydrophenyl)glycine has been evaluated as a lead compound for the development of new treatments for neurodegenerative diseases. Preclinical studies have demonstrated its neuroprotective effects, which are thought to be mediated through its ability to reduce oxidative stress and inhibit neuroinflammation. These findings have paved the way for further investigation into its potential as a therapeutic agent.
The safety profile of (R)-(-)-2-(2,5-Dihydrophenyl)glycine has also been extensively studied. Toxicological assessments have shown that it exhibits low toxicity at therapeutic doses, making it a promising candidate for clinical development. However, as with any new drug candidate, rigorous safety evaluations are necessary to ensure its long-term safety and efficacy.
In conclusion, (R)-(-)-2-(2,5-Dihydrophenyl)glycine (CAS No. 26774-88-9) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for the development of novel therapeutics. Ongoing research continues to uncover new applications and insights into its mechanisms of action, further solidifying its importance in the field.
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